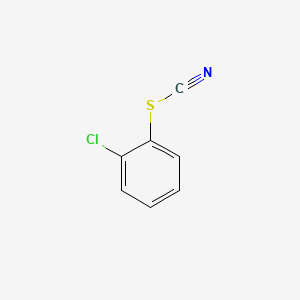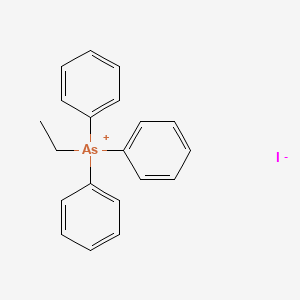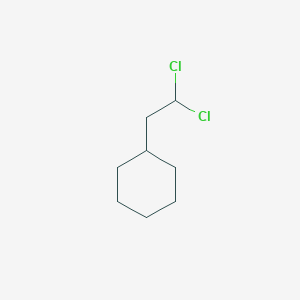
(2,2-Dichloroethyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dichloroethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2,2-dichloroethyl group. This compound belongs to the class of cycloalkanes, which are saturated hydrocarbons with carbon atoms arranged in a ring structure. The presence of the dichloroethyl group introduces unique chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dichloroethyl)cyclohexane typically involves the reaction of cyclohexane with 2,2-dichloroethanol in the presence of a strong acid catalyst. The reaction proceeds through a substitution mechanism where the hydroxyl group of the alcohol is replaced by the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid or hydrochloric acid, and the reaction is carried out under controlled temperature and pressure conditions to maximize efficiency.
化学反応の分析
Types of Reactions: (2,2-Dichloroethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.
Substitution: The chlorine atoms in the dichloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Ethylcyclohexane.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
科学的研究の応用
(2,2-Dichloroethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (2,2-Dichloroethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The dichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the release of chloride ions. These reactions can affect various biochemical pathways and molecular targets, depending on the specific context of its use.
類似化合物との比較
- 1,2-Dichlorocyclohexane
- 1,3-Dichlorocyclohexane
- 1,4-Dichlorocyclohexane
Comparison: (2,2-Dichloroethyl)cyclohexane is unique due to the presence of the dichloroethyl group, which imparts distinct reactivity compared to other dichlorocyclohexanes. The position and nature of the substituents influence the compound’s chemical behavior, making this compound particularly useful in specific synthetic and research applications.
特性
CAS番号 |
5173-61-5 |
|---|---|
分子式 |
C8H14Cl2 |
分子量 |
181.10 g/mol |
IUPAC名 |
2,2-dichloroethylcyclohexane |
InChI |
InChI=1S/C8H14Cl2/c9-8(10)6-7-4-2-1-3-5-7/h7-8H,1-6H2 |
InChIキー |
ZCYFGVLFJDLYCL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


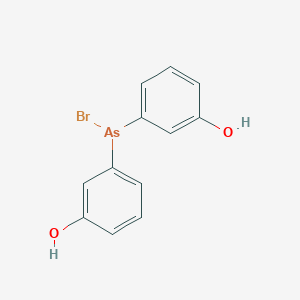
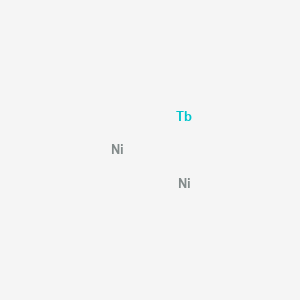
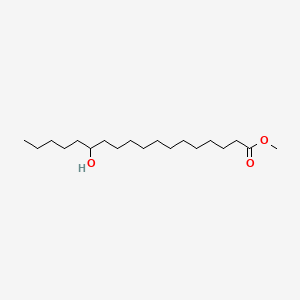


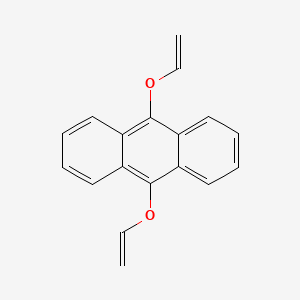

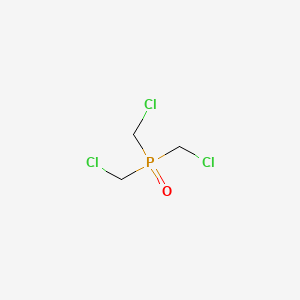
![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)

